molecular formula C6H14ClNO B1404525 1-(Pyrrolidin-3-yl)ethanol hydrochloride CAS No. 1350475-50-1

1-(Pyrrolidin-3-yl)ethanol hydrochloride

Cat. No.: B1404525
CAS No.: 1350475-50-1
M. Wt: 151.63 g/mol
InChI Key: UEOASEGGLYGWDR-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS: 664364-46-9) is a pyrrolidine derivative with a hydroxyl-containing ethyl side chain. Its molecular formula is C₆H₁₃NO·HCl, with a molar mass of 151.64 g/mol . The compound is characterized by a five-membered pyrrolidine ring substituted at the 3-position with an ethanol group, which is protonated as a hydrochloride salt. Storage conditions recommend keeping the compound sealed in a dry environment at room temperature to maintain stability .

Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

1-pyrrolidin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(8)6-2-3-7-4-6;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOASEGGLYGWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350475-50-1
Record name 3-Pyrrolidinemethanol, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Pyrrolidin-3-yl)ethanol hydrochloride with five structurally related pyrrolidine-based hydrochlorides:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 664364-46-9 C₆H₁₃NO·HCl 151.64 Pyrrolidine, Ethanol
3-(1-Pyrrolidinyl)propiophenone hydrochloride 833-86-3 C₁₃H₁₇NO·HCl 239.80 Pyrrolidine, Propiophenone (ketone)
{[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride 1017428-21-5 C₁₂H₁₇N₂Cl 224.73 Pyrrolidine, Methylphenyl, Amine
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride 1803587-08-7 C₉H₂₁ClN₂O₂S 256.79 Pyrrolidine, Sulfonyl, Methanamine
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride 817187-08-9 C₁₀H₁₁Cl₂NO·HCl 284.58 Pyrrolidine, Dichlorophenoxy
Key Observations:
  • Molecular Weight: The propiophenone derivative (239.80 g/mol) is significantly heavier due to its aromatic ring and ketone group .
  • Hydrophilicity: The ethanol group in the target compound enhances water solubility compared to hydrophobic analogs like the dichlorophenoxy derivative .
  • The sulfonyl group in [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride introduces steric bulk, which may reduce membrane permeability .

Pharmacological and Binding Properties

Protein-Ligand Interactions:
  • Hydrogen Bonding: The ethanol group in this compound can form hydrogen bonds with polar residues in protein binding pockets, similar to methanol-containing analogs like [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride .
  • Hydrophobic Enclosure: The propiophenone derivative (CAS 833-86-3) may exhibit stronger hydrophobic interactions due to its aromatic ring, aligning with Glide XP scoring principles that favor lipophilic enclosures .
Metabolic Stability:
  • Compounds with triazole groups (e.g., 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, CAS 1989671-84-2) may resist enzymatic degradation better than ethanol-containing analogs due to the stability of the triazole ring .

Biological Activity

1-(Pyrrolidin-3-yl)ethanol hydrochloride (C6H14ClNO), also known as 2-(3-pyrrolidinyl)ethanol hydrochloride, is a compound that has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with enzymes, potential therapeutic uses, and comparative studies with related compounds.

This compound has a molecular weight of approximately 151.64 g/mol. It is synthesized through several methods, typically involving the reaction of pyrrolidine derivatives with ethanol in the presence of hydrochloric acid. The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

The primary mechanism of action for this compound involves its inhibition of specific enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in neuronal cells, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurodegenerative diseases characterized by cholinergic dysfunction, such as Alzheimer’s disease .

Enzyme Interaction

This compound shows significant interaction with AChE and BChE:

EnzymeInhibition TypePotential Implications
AcetylcholinesteraseCompetitiveEnhances neurotransmission; potential for Alzheimer's treatment
ButyrylcholinesteraseNon-competitiveModulates cholinergic activity; implications for cognitive enhancement

These interactions are critical for understanding the compound's role in neuropharmacology and its potential therapeutic applications .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests indicate that certain pyrrolidine compounds exhibit antibacterial and antifungal activities against various pathogens. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-(Pyrrolidin-3-yl)ethanolHydrochloride saltSimilar structure but different positional isomer
1-MethylpyrrolidineAlkaloidContains a methyl group; different biological activity
N-MethylpyrrolidineTertiary amineExhibits distinct pharmacological properties

These comparisons highlight how minor structural differences can lead to significant variations in biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Neuropharmacological Studies : Research indicates that this compound can improve cognitive function in animal models by enhancing cholinergic transmission. This effect was observed through behavioral assays measuring memory retention .
  • Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that those similar to this compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-3-yl)ethanol hydrochloride
Reactant of Route 2
1-(Pyrrolidin-3-yl)ethanol hydrochloride

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